methyl 2-(3-bromo-5-methylphenoxy)acetate
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Overview
Description
Methyl 2-(3-bromo-5-methylphenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is used in various fields, including pharmaceuticals and organic synthesis, due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-5-methylphenoxy)acetate typically involves the esterification of 3-bromo-5-methylphenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenoxyacetic acid derivatives.
Reduction: The bromine atom in the compound can be reduced to form the corresponding phenoxyacetate without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyacetate without the bromine substituent.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-bromo-5-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-5-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester functional group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Methyl 2-(3-chloro-5-methylphenoxy)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(3-fluoro-5-methylphenoxy)acetate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(3-iodo-5-methylphenoxy)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Methyl 2-(3-bromo-5-methylphenoxy)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and binding affinity in biological systems .
Properties
CAS No. |
331415-26-0 |
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Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
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